5-Amino-3-(2-(4-morfolinil)-2-oxoethyl)-1H-1,2,4-triazol

Descripción general

Descripción

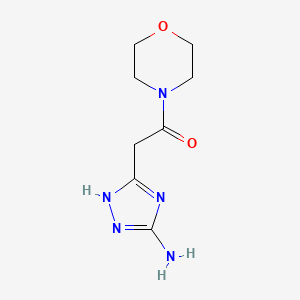

3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C8H13N5O2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos

5-Amino-3-(2-(4-morfolinil)-2-oxoethyl)-1H-1,2,4-triazol: es un compuesto que se puede utilizar en el desarrollo de nuevos fármacos. Su estructura sugiere una actividad potencial en la modulación de las vías biológicas, lo que podría ser beneficioso en el tratamiento de enfermedades. Por ejemplo, su grupo morfolina se observa a menudo en moléculas de fármacos debido a su capacidad para formar enlaces de hidrógeno y mejorar la solubilidad en agua .

Estudios biológicos

El anillo triazol presente en el compuesto es conocido por su mimetismo del enlace peptídico, lo que lo convierte en una herramienta valiosa para estudiar las interacciones proteína-proteína. Los investigadores pueden utilizar este compuesto para investigar la eficiencia de unión y la especificidad de las moléculas que contienen triazol a varias enzimas y receptores .

Ciencia de los materiales

En la ciencia de los materiales, la estructura única de este compuesto podría explorarse para crear nuevos polímeros con características específicas. Las funcionalidades morfolina y triazol pueden impartir estabilidad térmica o mejorar la interacción del material con otras sustancias .

Síntesis química

Este compuesto puede servir como bloque de construcción en la síntesis química. Sus sitios reactivos, como la amina y el grupo oxoetil, permiten una mayor funcionalización, lo que permite la síntesis de una amplia gama de derivados para diversas aplicaciones .

Química analítica

En química analítica, los derivados de este compuesto podrían utilizarse como patrones o reactivos en métodos cromatográficos o espectrometría. La firma química distintiva del compuesto permite su uso en la cuantificación y calificación de muestras biológicas complejas .

Investigación agrícola

La bioactividad potencial del compuesto lo convierte en un candidato para el desarrollo de nuevos agroquímicos. Su estructura podría optimizarse para crear pesticidas o herbicidas con mecanismos de acción específicos, contribuyendo a prácticas agrícolas sostenibles .

Cada una de estas aplicaciones demuestra la versatilidad de This compound en la investigación científica. Su potencial en el desarrollo de fármacos, estudios biológicos, ciencia de materiales, síntesis química, química analítica e investigación agrícola destaca su importancia como compuesto de interés para su posterior exploración. La información proporcionada se basa en las características estructurales del compuesto y las propiedades conocidas de moléculas similares, como se detalla en las fuentes proporcionadas .

Mecanismo De Acción

Target of Action

The primary target of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . The enzymes within lysosomes are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins .

Mode of Action

3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is a small-molecule lysosomal pH modulator . It facilitates the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme .

Biochemical Pathways

The compound’s action affects the biochemical pathways related to lysosomal function . By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH . This disruption can lead to the inactivation of lysosomal enzymes, such as Cathepsin B .

Pharmacokinetics

Its ability to cross phospholipid membranes suggests it may have good bioavailability

Result of Action

The result of the compound’s action is the disruption of lysosomal pH homeostasis . This disruption can lead to the inactivation of lysosomal enzymes, potentially affecting various cellular processes .

Análisis Bioquímico

Biochemical Properties

3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which is involved in multiple cellular processes, including cell growth, proliferation, and survival . The compound’s interaction with PI3K leads to the inhibition of downstream signaling pathways, such as the Akt pathway, which is essential for cell survival and metabolism . Additionally, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine has been found to modulate autophagy by interacting with autophagy-related proteins .

Cellular Effects

The effects of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway . This inhibition leads to decreased cell proliferation and increased cell death. Furthermore, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis . It also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine involves several key interactions at the molecular level. The compound binds to the active site of PI3K, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as Akt, leading to the suppression of cell survival signals . Additionally, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine modulates autophagy by interacting with autophagy-related proteins, promoting the degradation of cellular components . The compound also affects gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of PI3K activity and prolonged induction of apoptosis . These long-term effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound inhibits PI3K, which plays a crucial role in glucose metabolism and lipid synthesis . By inhibiting PI3K, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine alters metabolic flux and reduces the levels of key metabolites involved in these pathways . Additionally, the compound affects the activity of other metabolic enzymes, such as those involved in the tricarboxylic acid cycle and fatty acid oxidation .

Transport and Distribution

The transport and distribution of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization and accumulation within these compartments influence its activity and function . For example, the compound’s accumulation in the mitochondria can enhance its pro-apoptotic effects by promoting mitochondrial dysfunction and cytochrome c release .

Subcellular Localization

The subcellular localization of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is critical for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine contains a nuclear localization signal that directs it to the nucleus, where it can modulate gene expression . Additionally, the compound undergoes post-translational modifications, such as phosphorylation and ubiquitination, which regulate its stability and activity . These modifications influence the compound’s subcellular localization and its interactions with other biomolecules .

Propiedades

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c9-8-10-6(11-12-8)5-7(14)13-1-3-15-4-2-13/h1-5H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGPERKXMMPHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653250 | |

| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921225-12-9 | |

| Record name | 2-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(4-morpholinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921225-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.